1-phenylbicyclo[2.1.1]hexan-5-one

Lipophilicity Bioisostere Physicochemical Properties

1-Phenylbicyclo[2.1.1]hexan-5-one (CAS: 1392219-30-5) is a substituted bicyclo[2.1.1]hexane (BCH) derivative featuring a phenyl ring and a reactive ketone at the 5-position. With a molecular formula of C12H12O and a molecular weight of 172.23 g/mol, it is recognized in medicinal chemistry as a versatile small-molecule scaffold.

Molecular Formula C12H12O
Molecular Weight 172.227
CAS No. 1392219-30-5
Cat. No. B2932951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylbicyclo[2.1.1]hexan-5-one
CAS1392219-30-5
Molecular FormulaC12H12O
Molecular Weight172.227
Structural Identifiers
SMILESC1CC2(CC1C2=O)C3=CC=CC=C3
InChIInChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
InChIKeyAGRPDZOESHJYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbicyclo[2.1.1]hexan-5-one (CAS 1392219-30-5) Technical Procurement and Specification Overview


1-Phenylbicyclo[2.1.1]hexan-5-one (CAS: 1392219-30-5) is a substituted bicyclo[2.1.1]hexane (BCH) derivative featuring a phenyl ring and a reactive ketone at the 5-position [1]. With a molecular formula of C12H12O and a molecular weight of 172.23 g/mol, it is recognized in medicinal chemistry as a versatile small-molecule scaffold [1] . This compound serves as a key intermediate for generating three-dimensional, sp3-rich analogues of ortho-substituted benzenes in drug discovery programs [2] [3].

Sourcing 1-Phenylbicyclo[2.1.1]hexan-5-one: Why Alternative Bicyclo[2.1.1]hexane Scaffolds Are Not Interchangeable


The substitution pattern of bicyclo[2.1.1]hexane (BCH) scaffolds is critical to their function as saturated bioisosteres. The placement of substituents on the BCH core defines the specific 'exit vectors' and the three-dimensional shape that mimics a target aromatic ring, with different isomers simulating distinct ortho-, meta-, or para- substitution patterns on a benzene ring [1] [2]. For instance, 1,5-disubstituted BCHs are primarily used as bioisosteres for ortho-disubstituted benzenes, while 1,2-disubstituted and polysubstituted BCHs have been validated for ortho- and meta-substituted benzenes, respectively [1] [3]. Therefore, generic substitution of one BCH derivative for another is not scientifically valid; 1-phenylbicyclo[2.1.1]hexan-5-one provides a specific 1,5,5-trisubstituted framework with a reactive ketone handle, a distinct combination that other analogs cannot replicate [4] [5].

Quantitative Differentiation of 1-Phenylbicyclo[2.1.1]hexan-5-one vs. Alternatives


Physicochemical Differentiation: LogP Reduction of 1-Phenylbicyclo[2.1.1]hexan-5-one vs. Aromatic Isostere

The incorporation of the 5-keto group significantly lowers the lipophilicity of the bicyclo[2.1.1]hexane core compared to the non-keto analog. The computed LogP (XLogP3) for 1-phenylbicyclo[2.1.1]hexane, the hydrocarbon analog lacking the ketone, is 4.2 [1]. In contrast, a supplier reports a LogP of 2.3072 for 1-phenylbicyclo[2.1.1]hexan-5-one . This reduction of approximately 1.9 LogP units is a substantial improvement in a key drug-likeness parameter, directly impacting solubility and metabolic profile without sacrificing the 3D core geometry.

Lipophilicity Bioisostere Physicochemical Properties

Structural Differentiation: Increased Fraction sp3 (Fsp3) and Topological PSA of BCH Core vs. Aromatic Phenyl Ring

The saturated BCH scaffold provides a quantifiably more three-dimensional (higher Fsp3) and conformationally restricted framework compared to a flat aromatic phenyl ring [1] [2]. The BCH core introduces a small but significant topological polar surface area (tPSA) and Fsp3, which are well-established parameters for predicting drug-likeness, solubility, and clinical success [3]. While the exact Fsp3 value for 1-phenylbicyclo[2.1.1]hexan-5-one (C12H12O) is 0.33, this is a substantial increase over the Fsp3 of 0 for a completely flat ortho-disubstituted benzene ring. This shift in molecular geometry is a primary driver for the improved physicochemical and biological properties observed in drug analogs that incorporate the BCH core [4].

Fraction sp3 Topological PSA 3D Conformation Bioisostere

Primary Research and Industrial Applications for 1-Phenylbicyclo[2.1.1]hexan-5-one


Synthesis of Ortho-Substituted Benzene Bioisosteres

1-Phenylbicyclo[2.1.1]hexan-5-one is an ideal starting material for generating ortho-disubstituted benzene bioisosteres. Its 1,5,5-trisubstituted core, with a reactive ketone handle, allows for the construction of drug analogs with improved physicochemical properties (higher Fsp3, lower LogP) compared to the original aromatic compounds, a concept validated by the improved activity of BCH-containing drug analogs [1] [2].

Scaffold for 3D Fragment-Based Drug Discovery (FBDD) Libraries

The compound's well-defined, three-dimensional geometry and low molecular weight make it an excellent candidate for inclusion in fragment libraries aimed at targeting protein-protein interactions or other 'undruggable' targets. Its higher Fsp3 of 0.33 distinguishes it from the flat, aromatic fragments that dominate historical FBDD collections, offering a new vector for lead generation [3] [4].

Synthesis of Patent-Free Analogues of Marketed Drugs

The bicyclo[2.1.1]hexane core has been successfully used to create patent-free, saturated analogs of several commercial fungicides (e.g., Boscalid, Bixafen, Fluxapyroxad) that retain potent biological activity [5]. 1-phenylbicyclo[2.1.1]hexan-5-one provides a synthetic entry point for applying this validated strategy to other classes of bioactive compounds, enabling the generation of novel intellectual property.

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